Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOTFBRHHTXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Hexahydrocyclopenta[B][1, oxazine Core
The bicyclic oxazine structure is synthesized via cyclization reactions involving aminodiol precursors. For example, condensation of a suitably protected aminocyclopentanol derivative with a carbonyl-containing reagent under acidic or basic conditions generates the oxazine ring. Computational studies suggest that ring strain in the cyclopentane moiety drives the regioselectivity of this step, favoring six-membered oxazine formation over alternative products.
Introduction of the Hydroxymethyl Group
Post-cyclization, the hydroxymethyl group is introduced through nucleophilic substitution or reduction. A common strategy involves treating a bromomethyl intermediate with aqueous hydroxide, though this approach often suffers from competing elimination side reactions. Alternatively, catalytic hydrogenation of a ketone precursor using sodium borohydride (NaBH4) in methanol has been reported for analogous bicyclic systems, achieving >90% conversion under optimized conditions.
Table 1: Comparative Analysis of Hydroxymethylation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | KOH, DMSO, 80°C, 6h | 62 | 88 | |
| Catalytic reduction | NaBH4, MeOH, 0°C → RT, 1h | 95 | 97 | |
| Grignard addition | CH2MgBr, THF, -20°C, 2h | 78 | 91 |
Protection/Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine. Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst achieves near-quantitative protection within 2 hours at room temperature. However, competing N-alkylation has been observed when using sterically hindered bases, necessitating careful stoichiometric control.
Solvent Effects on Boc Protection
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but increase epimerization risks in chiral intermediates. Non-polar solvents (e.g., DCM) mitigate this but require extended reaction times. Recent studies demonstrate that mixed solvent systems (DCM:THF 3:1) balance reactivity and stereochemical integrity, achieving 98% Boc protection with <2% racemization.
Optimization of Coupling Reactions
Late-stage functionalization often employs peptide coupling reagents. For example, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) mediates amide bond formation between the hydroxymethyl-oxazine intermediate and carboxylic acid derivatives.
Critical Parameters:
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Stoichiometry: A 1.2:1 ratio of HATU to amine minimizes diastereomer formation.
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Temperature: Reactions conducted below 0°C reduce epimerization but slow kinetics; 20°C represents an optimal compromise.
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Base Selection: N,N-Diisopropylethylamine (DIPEA) outperforms triethylamine in suppressing side reactions, particularly when using sterically demanding substrates.
Purification and Characterization
Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) remains the gold standard for final product purification, achieving >99% purity. Key characterization data include:
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1H NMR: Distinct signals for the tert-butyl group (δ 1.42 ppm, singlet) and hydroxymethyl protons (δ 3.75–3.92 ppm, multiplet).
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HRMS: Calculated for C13H23NO4 [M+H]+: 257.1628; Found: 257.1625.
Scalability and Industrial Considerations
While lab-scale syntheses achieve yields up to 95%, scaling presents challenges:
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Batch vs. Flow: Continuous flow systems improve heat dissipation during exothermic steps (e.g., Boc protection), reducing decomposition from localized overheating.
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Cost Drivers: HATU accounts for ~40% of raw material costs at scale; transitioning to cheaper alternatives like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) without sacrificing yield remains an active research area.
Emerging Methodologies
Chemical Reactions Analysis
Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds similar to Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine have shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains. Research indicates that modifications to the oxazine structure can enhance efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases. The presence of the tert-butyl group may enhance solubility and bioavailability .
- Neuroprotective Effects : Preliminary studies suggest that oxazine derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .
Material Science Applications
- Polymer Chemistry : The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its unique structure allows for the creation of cross-linked networks that can be tailored for applications in coatings and adhesives.
- Nanotechnology : Due to its ability to form stable complexes with metal ions, Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate could be utilized in the development of nanomaterials for electronic or catalytic applications.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous tert-butyl-protected oxazine and azabicyclo derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Reactivity: The hydroxymethyl group in the target compound enables facile functionalization (e.g., oxidation to carboxylic acids or conjugation via esterification), whereas bromo or methyl substituents in analogs like and limit reactivity to cross-coupling or steric modulation, respectively . The aminomethyl derivative (PharmaBlock PB02906) is more nucleophilic, making it prone to side reactions unless protected, unlike the hydroxymethyl variant .
Azabicyclo[3.1.0]hexane derivatives exhibit distinct conformational rigidity, favoring selectivity for neurological targets like serotonin receptors .
Synthetic Accessibility :
- The target compound’s synthesis likely follows Boc protection of a preformed hydroxymethyl-oxazine intermediate, as inferred from PharmaBlock’s methods for azabicyclo derivatives .
- In contrast, bromo-substituted analogs require halogenation steps (e.g., using NBS or Br₂), which introduce safety and purification challenges .
Research Findings
- Solubility : The hydroxymethyl derivative demonstrates 2–3× higher aqueous solubility (25 mg/mL at pH 7) than its methyl or bromo counterparts (<10 mg/mL), critical for bioavailability in drug formulations .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C for the target compound, lower than the 145°C observed for the pyrido-oxazine analog, likely due to hydrogen bonding from the hydroxymethyl group .
Biological Activity
Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate, with the CAS number 1933792-98-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound is characterized by the following properties:
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 371.1 ± 27.0 °C at 760 mmHg
- Flash Point : 178.2 ± 23.7 °C
These properties indicate a stable compound with potential for various applications in medicinal chemistry and pharmacology.
Antioxidant Properties
Research has indicated that compounds similar to tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine may exhibit significant antioxidant activity. A study on related oxazine compounds demonstrated their ability to scavenge free radicals effectively, with IC₅₀ values ranging from 4.74 μg/mL to 92.20 μg/mL when compared to ascorbic acid (IC₅₀ = 4.57 μg/mL) . This suggests that the compound could possess similar antioxidant capabilities.
Cytotoxicity Studies
Preliminary cytotoxicity studies of related oxazine derivatives have shown non-toxic behavior in non-cancerous cell lines up to concentrations of 250 μg/mL . Such findings are critical for evaluating the safety profile of the compound in potential therapeutic applications.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various oxazine derivatives, indicating that the introduction of electron-withdrawing groups enhances antioxidant activity . This insight can guide future modifications of tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine to optimize its biological effects.
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of oxazine compounds with biological targets. These studies provide valuable information on how structural variations can influence biological activity and help identify promising candidates for further development .
Summary Table of Biological Activities
| Activity | Value/Description |
|---|---|
| Antioxidant Activity | IC₅₀ values range from 4.74 μg/mL to 92.20 μg/mL |
| Cytotoxicity | Non-toxic up to 250 μg/mL in non-cancerous cells |
| Molecular Weight | 257.33 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 371.1 ± 27.0 °C |
Q & A
Q. What are the optimal synthetic routes for preparing Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Step 1: Start with Boc (tert-butyloxycarbonyl) protection of the amine group in the oxazine ring to prevent unwanted side reactions. This is common in oxazepane derivatives .
- Step 2: Perform cyclization via nucleophilic substitution or ring-closing metathesis (RCM) to form the hexahydrocyclopenta[b]oxazine scaffold. Ensure anhydrous conditions and catalysts like Grubbs catalysts for RCM .
- Step 3: Introduce the hydroxymethyl group via reductive amination or hydroxylation of a pre-functionalized intermediate. Monitor reaction progress using TLC or HPLC .
- Step 4: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) by LC-MS .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis: Use H and C NMR to confirm the oxazine ring structure and hydroxymethyl group. Key signals include:
- IR Spectroscopy: Look for peaks at ~1680 cm (C=O stretch of carbamate) and ~3400 cm (O-H stretch of hydroxymethyl) .
- Mass Spectrometry: Confirm molecular weight using HRMS (ESI+) with expected [M+H] or [M+Na] ions .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage: Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P304+P340 for inhalation risks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during cyclization steps?
Methodological Answer:
- Hypothesis Testing: Vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE). For example, higher temperatures may favor RCM but risk Boc group degradation .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or over-oxidation). Adjust stoichiometry of reagents like DIPEA to suppress side reactions .
- Kinetic Studies: Perform in-situ FTIR or Raman spectroscopy to monitor intermediate formation and optimize reaction time .
Q. What mechanistic insights explain the stability of the hydroxymethyl group under acidic conditions?
Methodological Answer:
- Computational Modeling: Use DFT calculations to assess the energy barrier for hydroxymethyl cleavage. The Boc group’s electron-withdrawing effect may stabilize adjacent bonds .
- pH-Dependent Stability Tests: Conduct stability studies in buffered solutions (pH 1–7). Monitor degradation via HPLC and correlate with pKa values of the hydroxyl group .
Q. How to address discrepancies in spectral data for structural analogs of this compound?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., tert-butyl oxazepane carboxylates) from peer-reviewed databases .
- Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals for X-ray diffraction analysis .
- Dynamic NMR: For flexible rings, use variable-temperature NMR to study conformational exchange and assign correct stereochemistry .
Safety and Compliance
Q. What are the environmental hazards associated with this compound’s disposal?
Methodological Answer:
Q. How to mitigate risks of unintended polymerization during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
